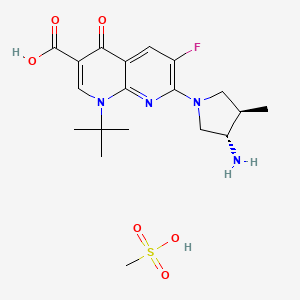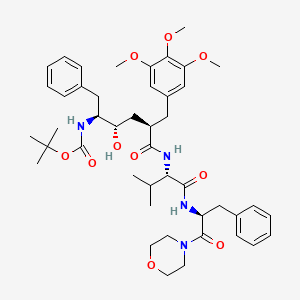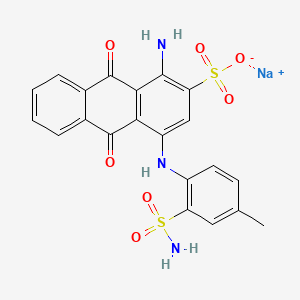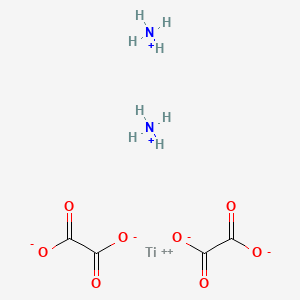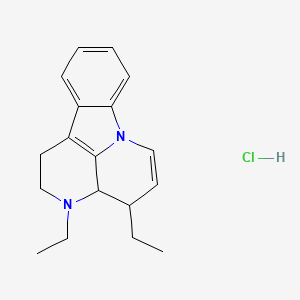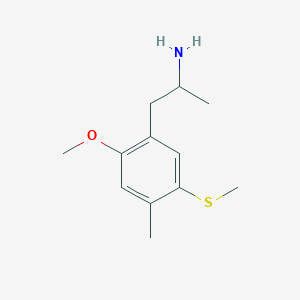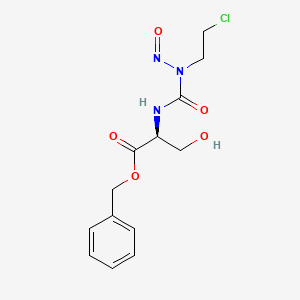
4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl- is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring, an acetamide group, and a 3-chlorophenyl group attached to an alpha-ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl- typically involves the reaction of morpholine with an appropriate acylating agent, followed by the introduction of the 3-chlorophenyl group. One common method involves the use of 3-chlorobenzoyl chloride as the acylating agent, which reacts with morpholine to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of 4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-methyl-
- 4-Morpholineacetamide, N-(4-chlorophenyl)-alpha-ethyl-
- 4-Morpholineacetamide, N-(3-bromophenyl)-alpha-ethyl-
Uniqueness
4-Morpholineacetamide, N-(3-chlorophenyl)-alpha-ethyl- is unique due to the specific positioning of the 3-chlorophenyl group and the alpha-ethyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
84970-25-2 |
|---|---|
Formule moléculaire |
C14H19ClN2O2 |
Poids moléculaire |
282.76 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2-morpholin-4-ylbutanamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-13(17-6-8-19-9-7-17)14(18)16-12-5-3-4-11(15)10-12/h3-5,10,13H,2,6-9H2,1H3,(H,16,18) |
Clé InChI |
PJMHOQBNIRMYGY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NC1=CC(=CC=C1)Cl)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




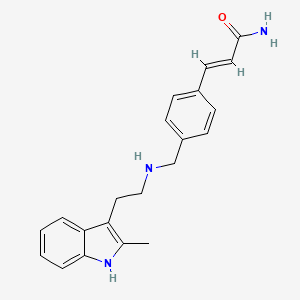
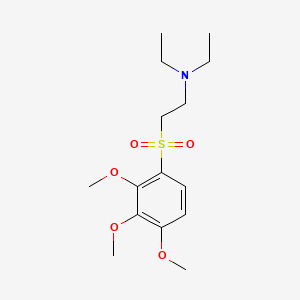
![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
